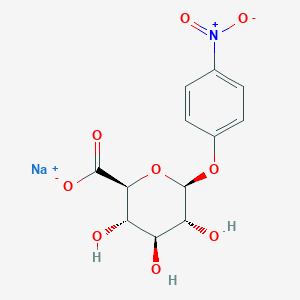
(2S,3S,4S,5R,6S)-3,4,5-trihidroxi-6-(4-nitrofenoxi)tetrahidro-2H-piran-2-carboxilato de sodio
Descripción general
Descripción
Sodium (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(4-nitrophenoxy)tetrahydro-2H-pyran-2-carboxylate is a complex organic compound featuring a tetrahydropyran ring substituted with multiple hydroxyl groups and a nitrophenoxy group
Aplicaciones Científicas De Investigación
Determinación de la Actividad de β-Glucuronidasa
Este compuesto se utiliza comúnmente para determinar la actividad de la β-glucuronidasa en diversas muestras biológicas, como la orina y el contenido del ciego digerido de bacterias e hígado bovino . Actúa como un sustrato que, cuando es escindido por la β-glucuronidasa, ayuda a medir la actividad de la enzima.
Estudios Inhibitorios
Los investigadores han empleado el ácido 4-nitrofenil-beta-D-glucurónico para estudiar los efectos inhibitorios de ciertos extractos, como los de Phyllanthus amarus, sobre la β-glucuronidasa . Esto puede ayudar a comprender cómo las diferentes sustancias afectan la actividad enzimática.
Aplicaciones en la Industria Biomédica
En el campo biomédico, este compuesto se utiliza principalmente como sustrato para detectar y cuantificar la actividad de la β-glucuronidasa en diversas muestras, lo cual es crucial para ciertos procesos de diagnóstico .
Ensayos Enzimáticos
Actúa como un sustrato cromogénico de beta-D-glucosidasa utilizado para medir la actividad de la beta-glucosidasa en la investigación y en el análisis de diagnóstico in vitro . Esto es importante para los ensayos enzimáticos bioquímicos.
Detección Microbiana
El ácido 4-nitrofenil-beta-D-glucurónico se utiliza ampliamente en la detección de la actividad de la β-glucuronidasa expresada por microorganismos específicos, produciendo una señal visible tras la escisión por la enzima . Esta aplicación es significativa en la microbiología y la investigación de enfermedades infecciosas.
Investigación del Tratamiento Médico
Los derivados del ácido D-glucurónico, incluido el ácido 4-nitrofenil-beta-D-glucurónico, se han estudiado por sus efectos antiinflamatorios y antibacterianos. Estas propiedades son particularmente relevantes en los tratamientos médicos para las enfermedades hepáticas .
Mecanismo De Acción
Target of Action
The primary target of this compound is the enzyme β-glucuronidase . This enzyme is involved in the hydrolysis of glucuronide conjugates, which are formed in the liver to aid in the excretion of potentially harmful substances.
Mode of Action
The compound acts as a chromogenic substrate for β-glucuronidase . When cleaved by the enzyme, it yields a yellow solution, making it useful for detecting the presence and activity of β-glucuronidase.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Sodium (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(4-nitrophenoxy)tetrahydro-2H-pyran-2-carboxylate typically involves the following steps:
Formation of the Tetrahydropyran Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Hydroxyl Groups: Hydroxyl groups are introduced via selective hydroxylation reactions, often using reagents like osmium tetroxide or hydrogen peroxide.
Attachment of the Nitrophenoxy Group: This step involves the nucleophilic substitution of a suitable leaving group with a nitrophenoxy moiety, often facilitated by a base such as sodium hydride.
Industrial Production Methods: Industrial production may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of catalytic processes are often employed to enhance efficiency and yield.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, forming ketones or aldehydes.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The hydroxyl groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon or platinum dioxide.
Substitution: Bases like sodium hydride or potassium carbonate.
Major Products:
Oxidation Products: Ketones or aldehydes.
Reduction Products: Amino derivatives.
Substitution Products: Various substituted derivatives depending on the reagents used.
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Studied for its reactivity and potential as a building block in organic synthesis.
Biology and Medicine:
- Investigated for its potential as a drug candidate due to its unique structural features.
- Explored for its biological activity, including antimicrobial and anti-inflammatory properties.
Industry:
- Potential applications in the development of new materials, such as polymers and coatings.
- Used in research for the development of novel catalysts and chemical processes.
Comparación Con Compuestos Similares
Sodium (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(4-aminophenoxy)tetrahydro-2H-pyran-2-carboxylate: Similar structure but with an amino group instead of a nitro group.
Sodium (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(4-methoxyphenoxy)tetrahydro-2H-pyran-2-carboxylate: Similar structure but with a methoxy group instead of a nitro group.
Uniqueness: The presence of the nitrophenoxy group in Sodium (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(4-nitrophenoxy)tetrahydro-2H-pyran-2-carboxylate imparts unique electronic and steric properties, influencing its reactivity and interactions with other molecules. This makes it distinct from its analogs and potentially more versatile in certain applications.
Propiedades
IUPAC Name |
sodium;(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(4-nitrophenoxy)oxane-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO9.Na/c14-7-8(15)10(11(17)18)22-12(9(7)16)21-6-3-1-5(2-4-6)13(19)20;/h1-4,7-10,12,14-16H,(H,17,18);/q;+1/p-1/t7-,8-,9+,10-,12+;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZSCXLWCVBZJEE-BLKPXHQLSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC2C(C(C(C(O2)C(=O)[O-])O)O)O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[N+](=O)[O-])O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)[O-])O)O)O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12NNaO9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50462816 | |
| Record name | Sodium 4-nitrophenyl beta-D-glucopyranosiduronate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50462816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89772-41-8 | |
| Record name | Sodium 4-nitrophenyl beta-D-glucopyranosiduronate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50462816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


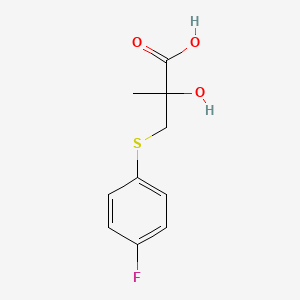
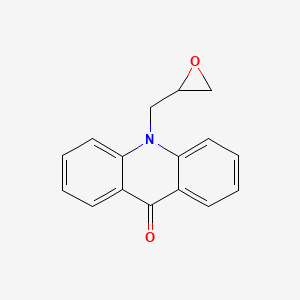
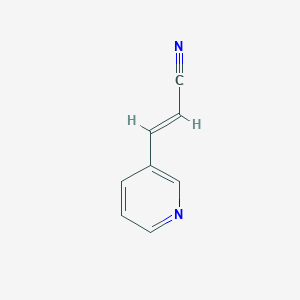
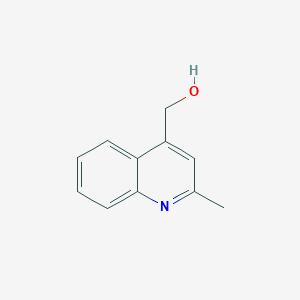
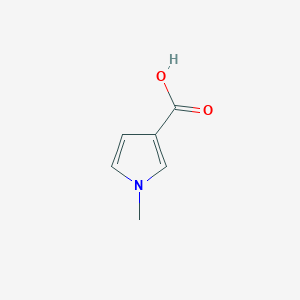
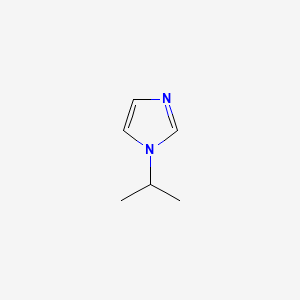
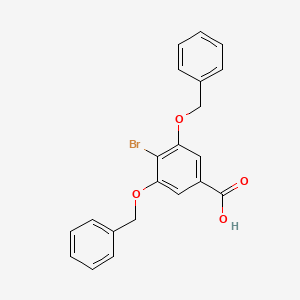
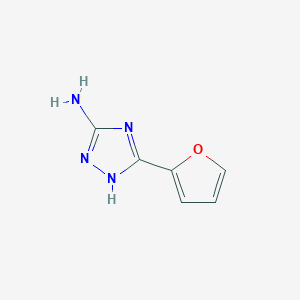
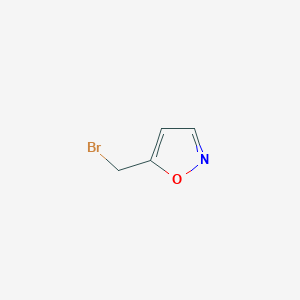
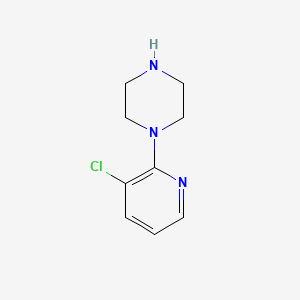

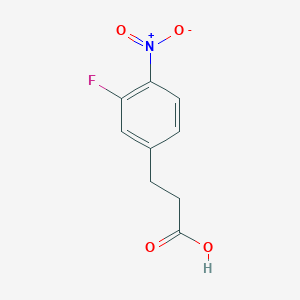

![1-[3-(Trifluoromethyl)pyridin-2-yl]piperidin-4-amine](/img/structure/B1312596.png)
